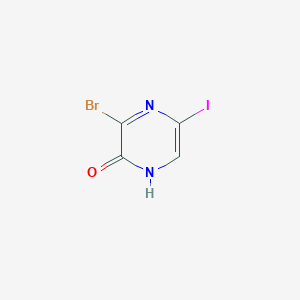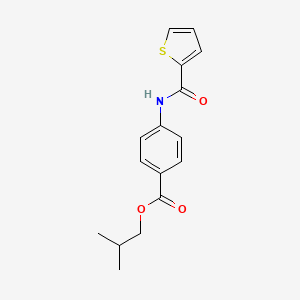
(7-Hydroxy-heptyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Hydroxy-heptyl)-carbamic acid tert-butyl ester (7-OH-HCE-TBE) is an organic compound with a wide variety of applications in scientific research. It is an ester derivative of 7-hydroxy-heptyl-carbamic acid, and has been used in various experiments as a reagent and catalyst. 7-OH-HCE-TBE is a versatile compound with unique properties that make it useful for a range of experiments.
Scientific Research Applications
Synthetic Chemistry Applications :
- Garcia et al. (2006) explored the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, including compounds similar to (7-Hydroxy-heptyl)-carbamic acid tert-butyl ester, for the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete, & Sotomayor, 2006).
- Kant, Singh, and Agarwal (2015) conducted synthetic and crystallographic studies on related compounds, emphasizing their structural properties and potential applications in materials science (Kant, Singh, & Agarwal, 2015).
Material Science :
- Duvigneau, Schönherr, and Vancso (2008) investigated the use of poly(tert-butyl acrylate) block copolymer films for bioconjugation, indicating the potential of tert-butyl esters in advanced material applications (Duvigneau, Schönherr, & Vancso, 2008).
Biochemistry and Medicinal Chemistry :
- Kohen et al. (2007) synthesized derivatives of isoflavones linked to N-t-Boc-hexylenediamine, demonstrating the use of tert-butyl esters in developing potential therapeutic agents (Kohen et al., 2007).
- Decker (2007) explored acetylcholinesterase inhibitors based on carbamic acid quinolin-6-yl esters, highlighting the relevance of carbamic acid esters in designing drugs for cognitive impairments (Decker, 2007).
Environmental Chemistry :
- Miyazawa and Hashimoto (2002) examined the antimicrobial and bactericidal activities of esters of 2-endo-hydroxy-1,8-cineole, suggesting the environmental applications of similar esters (Miyazawa & Hashimoto, 2002).
properties
IUPAC Name |
tert-butyl N-(7-hydroxyheptyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10-14/h14H,4-10H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHJMTNYNBJHIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173436-02-7 |
Source


|
| Record name | tert-Butyl (7-hydroxyheptyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2416495.png)


![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2416500.png)

![5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2416506.png)


![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2416509.png)


